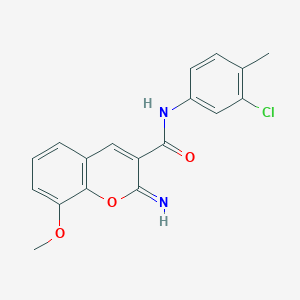

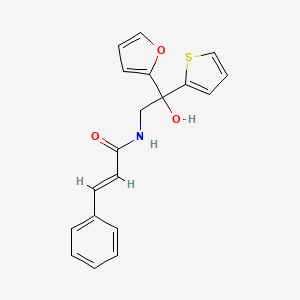

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, compounds with similar structures are often synthesized through condensation reactions . For instance, furan and thiophene rings can be formed through palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings . The amide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity.Chemical Reactions Analysis

The furan and thiophene rings in the compound can undergo electrophilic aromatic substitution reactions . The amide group can participate in various reactions, such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with furan and thiophene rings are aromatic and relatively stable . The presence of the amide group could increase the compound’s polarity and potentially its boiling point and melting point.Applications De Recherche Scientifique

Photoinduced Direct Oxidative Annulation

The compound is involved in the synthesis of highly functionalized polyheterocyclic compounds through a photoinduced direct oxidative annulation process. This method does not require transition metals and oxidants and is significant in the formation of 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones and 1-(5-hydroxyfuran/thieno/pyrrolo[3,2-e]benzofuran-4-yl)ethanones, demonstrating the potential for synthesizing complex heterocyclic structures efficiently (Zhang et al., 2017).

Synthesis of Geminally Activated Nitro Dienes

This compound is also instrumental in the synthesis of geminally activated nitro dienes. The condensation of related aldehydes with nitro-substituted CH acids produces a series of nitro dienes, revealing its utility in the construction of complex molecular architectures with potential applications in various chemical synthesis processes (Baichurin et al., 2019).

Formation of Meso-Dialkylporphyrinogen-like Mixed Cyclic Oligomers

The compound plays a crucial role in synthesizing meso-dialkylporphyrinogen-like mixed cyclic oligomers, highlighting its relevance in forming intricate cyclic structures. These structures are significant in various chemical and possibly pharmacological applications, demonstrating the compound's versatility in synthesizing complex heterocyclic compounds (Nagarajan, Ka, & Lee, 2001).

Ethynylation of Pyrroles

The compound is involved in the ethynylation of pyrroles, indicating its utility in introducing alkynyl groups into heterocyclic compounds. This reactivity pattern is essential for modifying the chemical properties of heterocycles, showcasing the compound's potential in organic synthesis and material science (Sobenina et al., 2014).

Propriétés

IUPAC Name |

(E)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S/c21-18(11-10-15-6-2-1-3-7-15)20-14-19(22,16-8-4-12-23-16)17-9-5-13-24-17/h1-13,22H,14H2,(H,20,21)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMACQRDSOTDIL-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2637051.png)

![3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B2637057.png)

![(2E)-2-[(4-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2637060.png)

![2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone](/img/structure/B2637061.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B2637062.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2637064.png)

![N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2637073.png)